molecular formula C17H22N2O2S B11358291 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11358291
M. Wt: 318.4 g/mol
InChI Key: PFKSBJBAFNALPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic acetamide derivative featuring a 2-methylthiazole moiety linked via an ethyl chain to an acetamide core, which is further substituted with a 4-isopropylphenoxy group. The compound’s design leverages the thiazole ring’s metabolic stability and the isopropylphenoxy group’s lipophilicity, which may enhance blood-brain barrier permeability .

Properties

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C17H22N2O2S/c1-12(2)14-4-6-16(7-5-14)21-10-17(20)18-9-8-15-11-22-13(3)19-15/h4-7,11-12H,8-10H2,1-3H3,(H,18,20)

InChI Key

PFKSBJBAFNALPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)COC2=CC=C(C=C2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Alkylation: The thiazole derivative is then alkylated using an appropriate alkylating agent to introduce the 2-methyl group.

    Acylation: The alkylated thiazole is acylated with 2-[4-(propan-2-yl)phenoxy]acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, which is known for its biological activity, linked to an ethyl chain and a phenoxyacetamide moiety. Its molecular formula is C14H17N3SC_{14}H_{17}N_{3}S, with a molecular weight of approximately 259.37 g/mol. The presence of both thiazole and phenoxy groups suggests potential interactions with biological targets, making it a candidate for further investigation in therapeutic contexts.

Antimicrobial Activity

Research indicates that compounds similar to N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with thiazole structures can effectively inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus.

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli256 µg/mL
Staphylococcus aureus128 µg/mL

These findings suggest that the compound may be developed into an antimicrobial agent, particularly in treating infections resistant to conventional antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Compounds with similar structural motifs have demonstrated selective cytotoxicity against various cancer cell lines. For example:

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%

These results indicate that the compound could serve as a lead structure for developing new anticancer therapies targeting specific pathways involved in tumor growth.

Enzyme Inhibition

The compound may also act as an inhibitor of enzymes critical in disease progression, such as acetylcholinesterase. Inhibition of this enzyme is particularly relevant in neurodegenerative diseases like Alzheimer's. Research has shown that similar compounds can effectively inhibit this enzyme, suggesting that this compound could have therapeutic implications in neurology.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

  • Antimicrobial Studies : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of thiazole derivatives against resistant bacterial strains, emphasizing the need for novel antimicrobial agents in clinical settings .
  • Anticancer Research : A recent investigation into thiazole-containing compounds revealed their ability to induce apoptosis in cancer cells through mitochondrial pathways, suggesting their potential as chemotherapeutic agents .
  • Neuropharmacology : Research focusing on enzyme inhibition has shown promising results where thiazole derivatives significantly inhibited acetylcholinesterase activity, indicating their potential use in treating cognitive disorders .

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenoxy group can enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-(3-nitrophenyl)acetamide (9e)

  • Structural Features : Replaces the thiazole ring with a 3-nitrophenyl group and includes a hydroxy-methoxy substitution on the ethyl side chain.
  • Properties : Higher polarity due to the nitro group, reducing CNS permeability compared to the target compound. Synthesized in 100% yield, suggesting robust stability under reaction conditions .

2-[5-Methyl-2-(propan-2-yl)phenoxy]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide (D335-3026)

  • Structural Features: Substitutes the target’s 2-methylthiazole with a 2-phenylthiazole and adds a methyl group on the phenoxy ring.
  • Properties: Molecular weight = 394.53 g/mol (vs. target compound’s ~365 g/mol).

Thiazole-Containing Analogues

2-{2-[(3,4-Dimethylphenoxy)methyl]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide

  • Structural Features: Positions the thiazole ring adjacent to a dimethylphenoxy-methyl group instead of an ethyl chain.
  • Properties: The methylphenoxy substitution may improve metabolic stability but reduce flexibility, impacting target engagement .

2-(2-Isopropyl-5-methylphenoxy)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide

  • Structural Features : Incorporates a sulfamoylphenyl group, introducing hydrogen-bonding capacity absent in the target compound.
  • Properties : The sulfamoyl group enhances water solubility (logP reduction) but may limit CNS penetration .

Functional Analogues in Drug Development

Mirabegron (Beta-3 Adrenergic Agonist)

  • Structural Features: Shares a thiazole-aminoethyl-phenyl backbone but includes a hydroxy-phenylethylamine group.
  • Biological Activity: Used for overactive bladder syndrome; the target compound’s isopropylphenoxy group may mimic Mirabegron’s lipophilic interactions but lacks its beta-3 selectivity .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Structural Features Solubility (logP) Synthesis Yield Biological Activity Reference
Target Compound ~365 2-Methylthiazole, isopropylphenoxy 3.1 (predicted) Not reported Potential CNS activity N/A
N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-(3-nitrophenyl)acetamide 330.34 3-Nitrophenyl, hydroxy-methoxyethyl 2.8 100% Antibacterial
D335-3026 394.53 2-Phenylthiazole, methyl-isopropylphenoxy 4.2 13 mg available Receptor affinity studies
Mirabegron 396.51 Thiazole-aminoethyl, hydroxy-phenylethyl 2.5 N/A Beta-3 adrenergic agonist

Key Research Findings

  • Synthetic Efficiency : The target compound’s ethyl-thiazole linkage may offer synthetic advantages over phenyl-thiazole derivatives (e.g., D335-3026), which require additional coupling steps .
  • Solubility-Permeability Trade-off: Compared to sulfamoyl-containing analogues (e.g., ), the target compound’s isopropylphenoxy group balances lipophilicity for CNS penetration without excessive hydrophobicity.
  • Biological Potential: Structural parallels with orexin receptor antagonists (e.g., ) suggest possible neurological applications, while deviations from Mirabegron’s structure indicate divergent therapeutic targets .

Biological Activity

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Thiazole moiety : Contributes to various biological activities, including antimicrobial and anticancer properties.
  • Phenoxy group : Enhances lipophilicity, potentially improving bioavailability.
  • Acetamide group : Often associated with analgesic and anti-inflammatory effects.

Molecular Formula

  • Molecular Formula : C₁₅H₁₈N₂O₂S
  • Molecular Weight : 298.38 g/mol

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. The presence of the thiazole ring in this compound may contribute to its effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of thiazole derivatives, it was found that compounds similar to this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, suggesting strong potential for clinical applications .

Antitumor Activity

Thiazole-containing compounds have been extensively studied for their anticancer properties. The compound's structure suggests potential interactions with cancer cell pathways.

The proposed mechanism involves the induction of apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation. In vitro studies have shown that similar thiazole derivatives can reduce cell viability in various cancer cell lines, indicating that this compound may exhibit similar effects .

Anti-inflammatory Effects

The acetamide group is known for its anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a dual action mechanism where it not only combats infections but also alleviates inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Key observations include:

  • Thiazole Ring : Essential for antimicrobial and anticancer activity.
  • Phenoxy Group : Enhances solubility and bioavailability.
  • Substituents on the Thiazole : Methyl groups at specific positions have been associated with increased potency against target cells .

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis via kinase inhibition
Anti-inflammatoryModulation of inflammatory pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.